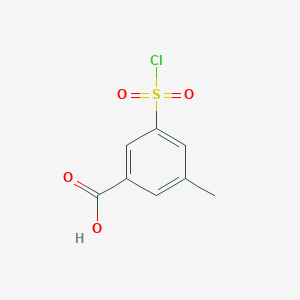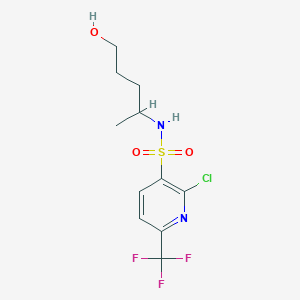
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate
概要
説明
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H25NO4S and a molecular weight of 303.42
準備方法
The synthesis of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves several steps. The synthetic routes typically include the reaction of piperidine derivatives with tert-butyl and ethyl groups under specific conditions. Detailed experimental procedures and outcomes for the synthesis of this compound can be found in specialized chemical synthesis databases. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
化学反応の分析
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, depending on the context of its use. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications.
類似化合物との比較
O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate can be compared with similar compounds such as:
O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but with an oxo group instead of a methylsulfanyl group.
Other piperidine derivatives: These compounds may have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKTXXUBMJMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)

![N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2389667.png)


![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
